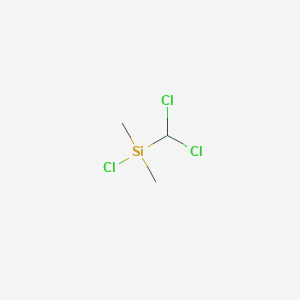

(Dichloromethyl)dimethylchlorosilane

Description

Overview of Organosilicon Chemistry and Chlorosilane Significance in Academic Research

Organosilicon chemistry is a field of chemical science focused on compounds that feature carbon-silicon (C-Si) bonds. These compounds often exhibit unique physical and chemical properties compared to their purely organic counterparts due to the differences between silicon and carbon atoms, such as silicon's larger atomic radius, lower electronegativity, and the availability of accessible d-orbitals, which allows for hypervalent states. soci.orglkouniv.ac.in This unique nature has established organosilicon compounds as vital tools and building blocks in synthetic chemistry, materials science, and medicinal chemistry. researchgate.net

Within this broad field, chlorosilanes—compounds containing at least one silicon-chlorine (Si-Cl) bond—are of paramount significance in academic and industrial research. wikipedia.org The Si-Cl bond is highly reactive and susceptible to nucleophilic substitution, making chlorosilanes exceptionally versatile precursors for the synthesis of a vast array of other organosilicon compounds. lkouniv.ac.in Their reaction with water, for instance, leads to the formation of siloxanes (-Si-O-Si- linkages), which are the backbone of the entire silicone industry. wikipedia.orgwikipedia.org In academic research, chlorosilanes are fundamental starting materials for creating complex molecular architectures, functionalizing surfaces, and synthesizing polymers with tailored properties. wiley-vch.deacs.org The industrial-scale production of key methylchlorosilanes is primarily achieved through the Müller-Rochow Direct Process, where methyl chloride reacts with elemental silicon in the presence of a copper catalyst. ontosight.airesearchgate.net

Importance of (Dichloromethyl)dimethylchlorosilane in Modern Chemical Science

This compound, with its distinct combination of a reactive Si-Cl bond and a functional dichloromethyl group, holds a specialized and important position in modern chemical science. Its structure allows for unique chemical transformations that are not readily achievable with simpler alkylchlorosilanes.

The compound serves as a valuable reagent in advanced organic synthesis. Research has demonstrated its use as a "hydroxymethylidene diradical equivalent." researchgate.netthieme-connect.com In this capacity, it participates in radical annulation reactions to construct complex, stereochemically defined cyclic systems, such as cis- and trans-hydrindan skeletons, which are important structural motifs in natural products. researchgate.netthieme-connect.com Furthermore, it has been studied in the context of Lewis acid-catalyzed Friedel-Crafts reactions for the alkylation of aromatic compounds, showcasing its utility in forming new carbon-carbon bonds. researchgate.net

Beyond synthetic organic chemistry, this compound is a key component in the development of advanced materials. In the field of optoelectronics, it has been used to form a self-assembled monolayer on titanium oxide surfaces. rsc.org This ultra-thin layer acts as a cathode buffer in polymer solar cells, enhancing interfacial coherence and improving electron extraction. rsc.org This application demonstrates the compound's importance in tuning the electronic properties of interfaces to boost the performance of functional devices.

Scope and Objectives of Academic Inquiry into the Compound

Academic research into this compound is driven by several well-defined objectives aimed at leveraging its unique chemical reactivity.

A primary objective is the development of novel synthetic methodologies. Researchers aim to exploit the dichloromethylsilyl group to design new reaction pathways for building complex organic molecules. researchgate.netthieme-connect.com The focus is often on achieving high levels of stereocontrol and accessing valuable carbocyclic frameworks that are otherwise difficult to synthesize.

Another area of inquiry involves the fundamental study of its reaction mechanisms. By investigating its behavior in catalyzed processes, such as Friedel-Crafts alkylation, scientists seek to understand the delicate balance between desired reactivity and potential side reactions like desilylation. researchgate.net The goal is to gain deeper mechanistic insights that can be used to optimize reaction conditions and broaden the compound's applicability in synthesis.

Finally, a significant objective lies in the fabrication of advanced functional materials. Academic inquiry in this area focuses on using this compound to precisely modify surfaces and interfaces. rsc.org The scientific goal is to create highly ordered molecular layers that can control charge transport, passivate surface states, and reduce energy barriers in electronic devices like solar cells, ultimately leading to higher efficiency and performance. rsc.org

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18171-59-0 |

| Molecular Formula | C₃H₇Cl₃Si |

| Molecular Weight | 177.53 g/mol |

| Physical State | Liquid |

| Melting Point | -48 °C |

| Boiling Point | 149 °C |

| Density | 1.2369 g/cm³ (at 20 °C) |

| Data sourced from the CRC Handbook of Chemistry and Physics. archive.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-(dichloromethyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl3Si/c1-7(2,6)3(4)5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICVMMJHLFRGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066331 | |

| Record name | Silane, chloro(dichloromethyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18171-59-0 | |

| Record name | Chloro(dichloromethyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18171-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloro(dichloromethyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(dichloromethyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chloro(dichloromethyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(dichloromethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectories in Organosilicon Chemistry Leading to Dichloromethyl Dimethylchlorosilane Studies

Foundational Contributions of Friedel and Crafts to Organosilicon Synthesis

The genesis of organosilicon chemistry can be traced back to the mid-19th century, with the pioneering work of French chemist Charles Friedel and his American collaborator, James Crafts. In 1863, they achieved a landmark in chemical synthesis by preparing the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc. sbfchem.comwikipedia.org This seminal work not only introduced a new class of chemical compounds but also provided crucial evidence for the tetravalent nature of silicon, a fundamental concept that would underpin the entire field. nih.gov That same year, Friedel and Crafts also synthesized the first organochlorosilane, further expanding the nascent field of organosilicon chemistry. sbfchem.com While they are more famously known for the Friedel-Crafts alkylation and acylation reactions discovered in 1877, their initial foray into silicon chemistry laid the essential groundwork for all subsequent research and development in the area. researchgate.netresearchgate.net

Pioneering Academic Research by F.S. Kipping and Early Organosilicon Polymer Chemistry

At the turn of the 20th century, English chemist Frederic Stanley Kipping embarked on a systematic and extensive investigation of organosilicon compounds that would earn him the title of the "father of silicone chemistry." researchgate.net Kipping's primary contribution was the utilization of Grignard reagents for the synthesis of a wide array of alkyl and aryl substituted silanes. slideshare.netsbfchem.com This methodology represented a significant improvement in the synthesis of organosilicon compounds, allowing for greater control and versatility.

Through his meticulous work, Kipping was the first to synthesize and characterize a variety of organosilicon compounds, and in 1901, he coined the term "silicone" to describe the polymeric materials that he observed. acs.orgias.ac.in Although his initial analogy to ketones was later found to be structurally inaccurate, the name has persisted. acs.org Kipping's research, documented in over 50 publications, laid the academic foundation for the future development of silicone polymers, even though he did not fully anticipate their immense commercial potential. nih.gov His work was pivotal in understanding the basic chemistry of organosilicon compounds and their propensity to form polymeric chains. ias.ac.in

Industrial Innovations and the Development of Direct Synthesis (Müller-Rochow Process) for Related Chlorosilanes

The 1940s marked a pivotal moment in the history of organosilicon chemistry with the independent and nearly simultaneous discovery of the "Direct Process" for the synthesis of methylchlorosilanes by American chemist Eugene G. Rochow and German chemist Richard Müller. This industrial innovation, now known as the Müller-Rochow process, revolutionized the production of organosilicon compounds, transforming them from laboratory curiosities into large-scale industrial materials.

The process involves the direct reaction of methyl chloride with elemental silicon at high temperatures in the presence of a copper catalyst. The primary and most sought-after product of this reaction is dimethyldichlorosilane, a key precursor for the production of silicone polymers. However, the process yields a mixture of other methylchlorosilanes, including methyltrichlorosilane and trimethylchlorosilane, which are then separated by fractional distillation. The Müller-Rochow process provided a cost-effective and efficient route to these vital monomers, paving the way for the burgeoning silicone industry. This breakthrough in industrial synthesis was a critical step in making silicones widely available for a vast range of applications.

| Product | Boiling Point (°C) |

| Trimethylchlorosilane | 57 |

| Dimethyldichlorosilane | 70 |

| Methyltrichlorosilane | 66 |

This interactive table provides the boiling points of the primary products of the Müller-Rochow process.

Evolution of Synthetic Methodologies for Halogenated Organosilanes

The synthesis of halogenated organosilanes has evolved significantly from the early methods. While the Müller-Rochow process is highly effective for methylchlorosilanes, the synthesis of other halogenated organosilanes, including those with more complex substitutions like (Dichloromethyl)dimethylchlorosilane, has required the development of a broader range of synthetic techniques.

Early methods, following Kipping's work, relied heavily on the use of organometallic reagents, such as Grignard reagents, reacting with silicon tetrachloride or other chlorosilanes. While versatile, these reactions can sometimes lack selectivity and produce mixtures of products.

A significant advancement in the synthesis of functionalized organosilanes has been the development of hydrosilylation reactions. This process involves the addition of a silicon-hydride bond across a double or triple bond, often catalyzed by a transition metal. This allows for the introduction of a wide variety of functional groups, including halogens, onto an organosilicon backbone.

More contemporary approaches have focused on developing highly selective catalytic methods. Cross-coupling reactions, utilizing catalysts based on palladium, nickel, or copper, have emerged as powerful tools for the formation of silicon-carbon bonds. These methods allow for the precise and efficient synthesis of a wide range of functionalized organosilanes, including those with specific halogen substitutions. The synthesis of this compound, for instance, can be achieved through various specialized synthetic routes that have been developed as the understanding of organosilicon reactivity has deepened.

Key Milestones in the Academic Understanding of Organosilicon Reactivity

The academic understanding of organosilicon reactivity has progressed in tandem with the development of new synthetic methods. A fundamental milestone was the recognition of the unique nature of the silicon-carbon bond. Compared to the carbon-carbon bond, the Si-C bond is longer, weaker, and more polar, with a partial positive charge on the silicon atom. wikipedia.org This polarity makes the silicon atom susceptible to nucleophilic attack, a key feature that governs much of its chemistry.

A significant area of academic inquiry has been the study of hypercoordinate silicon species. The ability of silicon to expand its coordination sphere beyond the typical four bonds has been shown to play a crucial role in many reactions. The formation of pentacoordinate and hexacoordinate intermediates can activate Si-C bonds towards cleavage, a concept that has been exploited in the development of new synthetic transformations.

The elucidation of reaction mechanisms for key organosilicon reactions has also been a major academic achievement. For example, the detailed study of the Peterson olefination, the Brook rearrangement, and the Fleming-Tamao oxidation has not only provided a deeper understanding of the reactivity of organosilicon compounds but has also established them as indispensable tools in modern organic synthesis. wikipedia.org

Advanced Synthetic Routes and Methodologies for Dichloromethyl Dimethylchlorosilane

Mechanistic Investigations of Chlorosilane Formation

The formation of the methylchlorosilane framework, which is the precursor to (Dichloromethyl)dimethylchlorosilane, is predominantly achieved through the Müller-Rochow Direct Process. This industrial method involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst at high temperatures. researchgate.netdakenchem.comelkem.com The mechanism of the Direct Process is complex and involves several key stages, including the formation of silylene intermediates like methylchlorosilylene (CH₃SiCl) and dichlorosilylene (B1217353) (SiCl₂). researchgate.net

However, the Direct Process yields methylchlorosilanes such as dimethyldichlorosilane, not the target compound with a chlorinated methyl group. The introduction of chlorine atoms onto the methyl group is typically achieved through a subsequent free-radical chlorination reaction. google.comwikipedia.org This process is generally initiated by ultraviolet (UV) light, which causes the homolytic cleavage of molecular chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•). wikipedia.org

The mechanism proceeds via a chain reaction:

Initiation: Cl₂ is cleaved by UV light into two chlorine radicals.

Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group on the silane (B1218182), forming hydrogen chloride (HCl) and a silylalkyl radical (•CH₂)(CH₃)SiCl₂. This radical then reacts with another molecule of Cl₂ to form the chlorinated silane product, (chloromethyl)dimethylchlorosilane, and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine. youtube.com

Further chlorination of the (chloromethyl) group can occur via the same mechanism to yield the desired this compound. The reaction conditions can be controlled to influence the degree of chlorination. Other methods for initiating chlorination include the use of metal chlorides, which can also proceed through a free-radical mechanism. rsc.orgrsc.org

Tailored Synthesis via Grignard Reagents and Other Organometallic Approaches

Organometallic reagents provide tailored routes to specific organosilanes by enabling the precise formation of silicon-carbon bonds. acs.orgorgsyn.org While Grignard reagents (RMgX) are commonly used, their reaction with multi-chlorinated silanes like silicon tetrachloride can be unselective, often yielding a mixture of products. acs.org A more controlled approach involves using a pre-formed chloroalkyl silane precursor. For instance, the Grignard coupling of bis(chloromethyl)diorganosilanes demonstrates the viability of these reagents in reactions with existing chloroalkyl groups to form more complex structures like 1,3-disilacyclobutanes. koreascience.krresearchgate.net Zinc chloride can be used to catalyze substitution reactions between chlorosilanes and a wide variety of Grignard reagents. orgsyn.org

Organolithium reagents offer another powerful synthetic pathway. A notable method involves the in situ generation of trimethyl(trichloromethyl)silane (B1229197) by reacting chloroform (B151607) (CHCl₃) and chlorotrimethylsilane (B32843) with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures. organic-chemistry.orgresearchgate.net This approach creates the trichloromethyl-silicon bond, which can then be selectively reduced. A similar strategy could be adapted to form the dichloromethyl group by reacting a dichloromethanide anion, generated from dichloromethane (B109758), with a suitable chlorosilane. The use of bis(lithiomethyl)dimethylsilane in reactions with dimethyldichlorosilane further illustrates the utility of lithiated organosilanes in building specific molecular architectures. researchgate.net

| Organometallic Reagent | Substrate | Key Feature | Typical Product Type | Reference |

|---|---|---|---|---|

| Grignard Reagents (RMgX) | Chlorosilanes | Forms Si-C bonds; can be unselective with polychlorosilanes. | Tetraorganosilanes, Alkylchlorosilanes | acs.orgorgsyn.org |

| Organolithium Reagents (RLi) | Chloroform, Chlorosilanes | Enables in situ formation of (trichloromethyl)silanes. | (Trichloromethyl)carbinols, Chloroalkylsilanes | organic-chemistry.orgresearchgate.net |

| Lithiated Organosilanes | Dichlorosilanes | Builds specific carbosilane structures. | Cyclic Carbosilanes | researchgate.net |

Catalytic Aspects in the Preparation of Halogenated Silanes

Catalysis is central to the efficient synthesis of this compound and related compounds. The synthesis can be viewed in two stages, each with distinct catalytic requirements.

Formation of the Methyl-Silicon Backbone: The industrial Müller-Rochow process relies fundamentally on a copper catalyst to facilitate the reaction between silicon and methyl chloride. researchgate.net The catalytic efficiency and selectivity towards dimethyldichlorosilane can be enhanced by the use of promoters, such as zinc, tin, or phosphorus. researchgate.netresearchgate.net Novel catalysts, such as leaflike Cu–O–Sn nanosheets, have also been developed to improve selectivity. mdpi.com

Chlorination of the Methyl Group: The subsequent halogenation of the methyl group is often not a catalytically driven process in the traditional sense but is instead initiated by energy input, typically UV light for photochlorination. wikipedia.org However, radical initiators can also be used to start the chain reaction. For example, benzoyl peroxide can serve as an initiator for the liquid-phase chlorination of methyltrichlorosilane. google.com In other systems, Lewis acids such as aluminum chloride (AlCl₃) can catalyze the redistribution and isomerization of groups on the silicon atom. guidechem.com Furthermore, specific chlorination reactions of hydrosilanes can be catalyzed by compounds like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) in the presence of a chlorine source like lithium chloride (LiCl). rsc.org

Exploration of Novel Precursor Synthesis Pathways

Beyond the standard method of chlorinating existing methylchlorosilanes, several novel pathways exist for synthesizing the necessary precursors or the final compound itself.

One sophisticated strategy involves the selective, stepwise reduction of a (trichloromethyl)silane (B8347051) precursor. The reactivity of chloroalkylsilanes towards reduction differs based on the number of chlorine atoms on the carbon. This allows for the controlled reduction of a Si-CCl₃ group to a Si-CHCl₂ group using a suitable reducing agent, such as trichlorosilane (B8805176), under specific reaction conditions. researchgate.net

Another innovative approach is the use of visible-light photocatalysis. This method can achieve the quantitative conversion of hydrosilanes to silyl (B83357) chlorides using a neutral organic dye, such as eosin (B541160) Y, as a hydrogen-atom-transfer photocatalyst and a common solvent like dichloromethane as the chlorinating agent. researchgate.net This represents a milder and more selective pathway compared to UV-initiated radical reactions.

Additionally, byproducts from the Direct Process can be repurposed as valuable precursors. Disilanes, which are common high-boiling point residues, can be cleaved with hydrogen chloride in the presence of specific catalysts to yield monomeric chlorosilanes, providing an economical and environmentally favorable route to starting materials. google.com

| Pathway | Precursor | Key Reagent/Condition | Advantage | Reference |

|---|---|---|---|---|

| Selective Reduction | (Trichloromethyl)silane | Trichlorosilane | Controlled formation of dichloromethyl group. | researchgate.net |

| Visible-Light Photocatalysis | Hydrosilane | Eosin Y, Dichloromethane | Mild and selective chlorination. | researchgate.net |

| Disilane Cleavage | Disilane Byproducts | Hydrogen Chloride, Catalyst | Valorization of industrial residues. | google.com |

Synthetic Strategies for Isomeric and Analogous Dichloromethylsilane Derivatives

The synthesis of this compound often yields a variety of related isomers and analogues due to the nature of the reactions involved. For example, the free-radical photochlorination of a methylchlorosilane is not perfectly selective and can result in a mixture of products with varying degrees of chlorination on the methyl groups, such as (chloromethyl)dimethylchlorosilane and bis(chloromethyl)methylchlorosilane. google.comguidechem.com These products are typically separated based on their different boiling points through fractional distillation. guidechem.com

Specific synthetic strategies have been developed to target important analogous derivatives.

Bis(chloromethyl)dichlorosilane: This analogue can be prepared by reacting bis(chloromethyl)diphenylsilane with a chloride source, such as acetyl chloride, in the presence of a Lewis acid catalyst. google.comlookchem.com This reaction proceeds by cleaving the silicon-phenyl bonds and replacing them with silicon-chlorine bonds.

(Chloromethyl)dimethylphenylsilane: This compound is synthesized by reacting chloro(chloromethyl)dimethylsilane (B161097) with phenylmagnesium bromide, a Grignard reagent. orgsyn.org This demonstrates how the chlorine atom on the silicon can be selectively substituted to create a range of aryl or alkyl derivatives while leaving the chloromethyl group intact.

Chloromethyl-methyl-dimethoxysilane: Analogues with different functional groups on the silicon atom can also be prepared. For instance, reacting chloromethylmethyldichlorosilane with trimethyl orthoformate and methanol (B129727) yields chloromethyl-methyl-dimethoxysilane, replacing a chlorine atom with a methoxy (B1213986) group. google.com

Controlled Hydrolysis and Condensation for Intermediate Formation

The silicon-chlorine (Si-Cl) bond in this compound is highly reactive towards nucleophiles, particularly water. noaa.govwikipedia.org Controlled hydrolysis is a critical step for converting chlorosilanes into siloxane intermediates, which are the precursors to silicone polymers. dakenchem.comelkem.comwikipedia.org The process occurs in two distinct stages:

Hydrolysis: The initial reaction with water cleaves the Si-Cl bond, replacing the chlorine atom with a hydroxyl group (-OH). This step forms a silanol (B1196071) intermediate, (dichloromethyl)dimethylsilanol ((Cl₂HC)(CH₃)₂SiOH), and liberates hydrogen chloride (HCl). wikipedia.orgdoubtnut.com

(Cl₂HC)(CH₃)₂SiCl + H₂O → (Cl₂HC)(CH₃)₂SiOH + HCl

Condensation: The silanol intermediate is generally unstable and readily undergoes condensation. doubtnut.com In this step, two silanol molecules react with each other to form a stable silicon-oxygen-silicon (Si-O-Si) linkage, known as a siloxane bond, eliminating a molecule of water in the process.

2 (Cl₂HC)(CH₃)₂SiOH → (Cl₂HC)(CH₃)₂Si-O-Si(CH₃)₂(CHCl₂) + H₂O

This condensation reaction can continue, leading to the formation of longer linear chains or cyclic siloxane oligomers. wikipedia.orgdoubtnut.com The dichloromethyl groups remain attached to the silicon atoms throughout this process, becoming functional side groups on the resulting siloxane backbone. The properties of the final silicone material are thus modified by the presence of these groups. The conditions of the hydrolysis and condensation, including the stoichiometry of water, temperature, and the presence of solvents, can be carefully controlled to direct the reaction towards the formation of specific linear or cyclic intermediates. google.com

Mechanistic Insights into the Reactivity of Dichloromethyl Dimethylchlorosilane

Nucleophilic Substitution at the Silicon Center

Nucleophilic substitution at the silicon center of (Dichloromethyl)dimethylchlorosilane is a characteristic reaction, primarily involving the cleavage of the silicon-chlorine bond. Unlike carbon-centered substitutions, which typically proceed via a single-step SN2 mechanism with a central energy barrier, reactions at the larger silicon atom can involve the formation of stable intermediates. researchgate.net

Kinetics and Thermodynamics of Silicon-Halogen Bond Cleavage

The cleavage of the silicon-halogen bond in chlorosilanes is a fundamental step in many of their reactions, including hydrolysis and alcoholysis. libretexts.orgwikipedia.org The process is highly susceptible to nucleophilic attack due to the electropositive nature of the silicon atom and the good leaving group ability of the chloride ion. The reaction of dichlorodimethylsilane (B41323), a closely related compound, with water leads to the formation of silanols, which can then polymerize to form silicones. libretexts.orgwikipedia.org

The thermodynamics of this cleavage are generally favorable, driven by the formation of a strong silicon-oxygen bond when reacting with oxygen nucleophiles. libretexts.org Kinetic studies on similar halosilanes have shown that the reaction mechanism can vary. researchgate.net It may involve the formation of a five-coordinate intermediate (a trigonal bipyramidal structure), which then expels the leaving group. researchgate.net The rate of these substitutions is influenced by the nucleophile's strength and the solvent's polarity. Research has shown that nucleophile-induced racemization of chiral halosilanes can occur through two competing mechanisms: one involving nucleophilic attack on a pre-formed silane-nucleophile complex and another involving halide exchange with inversion of configuration. researchgate.net

Influence of Substituents on Silicon Reactivity

The reactivity of the silicon center is significantly modulated by the nature of the substituents attached to it. Both steric and electronic factors play a crucial role in determining the rate and mechanism of nucleophilic substitution. researchgate.netacs.org

Electronic Effects: Electron-withdrawing groups attached to the silicon atom increase its Lewis acidity, making it more susceptible to nucleophilic attack. researchgate.net The dichloromethyl group in this compound, with its inductive electron-withdrawing character, enhances the electrophilicity of the silicon center compared to simpler alkylchlorosilanes like trimethylchlorosilane.

Steric Effects: Increasing the steric bulk of the substituents around the silicon atom can hinder the approach of a nucleophile. researchgate.net This steric hindrance can alter the reaction mechanism from one involving a stable intermediate to a pathway with a more pronounced central energy barrier, similar to SN2 reactions at carbon. researchgate.net The susceptibility of chlorosilanes to nucleophilic attack generally decreases as the number of bulky alkyl or aryl groups increases. acs.org

| Compound | Relative Reactivity Trend | Key Influencing Factors |

| SiCl₄ | Highest | High Lewis acidity, minimal steric hindrance. |

| RSiCl₃ | High | Reduced Lewis acidity compared to SiCl₄ but still highly reactive. |

| This compound | Moderate-High | Electron-withdrawing CHCl₂ group increases reactivity. |

| Dimethyldichlorosilane | Moderate | Standard for silicone production; balanced reactivity. researchgate.net |

| Trimethylchlorosilane | Lower | Increased steric hindrance and electron donation from methyl groups reduce reactivity. acs.org |

Electrophilic Reactions Involving the Dichloromethyl Group

While the silicon center is prone to nucleophilic attack, the dichloromethyl group can participate in reactions characteristic of haloalkanes. The carbon-silicon bond can stabilize a positive charge on the carbon atom beta to the silicon (the β-carbocation effect), a principle that governs the electrophilic substitution of unsaturated silanes. wikipedia.org However, for an α-halomethylsilane like this compound, the reactivity is different. Under Lewis acid catalysis, α-halosilanes can undergo rearrangement. For example, the Lewis acid-catalyzed rearrangement of 1-methyl-1-(dichloromethyl)silacyclopentane results in ring expansion to a silacyclohexane intermediate. lsu.edu This suggests that the dichloromethyl group, in the presence of a Lewis acid, can act as a source of an electrophilic carbocation-like species, leading to intramolecular rearrangements.

Reactions with Organic Substrates and Complexation Behavior

This compound engages in various reactions with organic substrates, often catalyzed by Lewis acids, leading to alkylation, silylation, and rearrangement products.

Friedel-Crafts Alkylation Studies and Desilylation Phenomena

Organosilanes, including those with halomethyl groups, have been studied as alkylating agents in Friedel-Crafts reactions. researchgate.netwikipedia.orgresearchgate.net These reactions involve the alkylation of an aromatic ring using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). berkeley.edulibretexts.org

Studies on (polychloromethyl)silanes have shown that their reactivity and the stability of the products are highly dependent on the substituents at the silicon atom. researchgate.netresearchgate.net For instance, the reaction of (dichloromethyl)trimethylsilane with benzene in the presence of AlCl₃ occurs readily at room temperature. However, the initial alkylation product, (diphenylmethyl)trimethylsilane, is unstable and undergoes rapid desilylation (cleavage of the C-Si bond) to yield diphenylmethane and trimethylchlorosilane. researchgate.netresearchgate.net This desilylation phenomenon is a common pathway in Friedel-Crafts reactions involving silicon-containing alkylating agents, where the silyl (B83357) group acts as a leaving group. thermofisher.com The ease of this cleavage highlights the propensity for the silicon group to be eliminated following the electrophilic aromatic substitution step.

| Reactant | Product(s) | Observations |

| (Dichloromethyl)trimethylsilane + Benzene | Diphenylmethane, Trimethylchlorosilane | Immediate reaction at room temperature; the initial alkylation product is not isolated due to rapid desilylation. researchgate.netresearchgate.net |

| (Chloromethyl)trimethylsilane + Benzene | Toluene, Xylene, Trimethylchlorosilane | Reaction occurs at room temperature; product decomposition and rearrangement are observed. researchgate.net |

| (Trichloromethyl)silanes + Benzene | (Triphenylmethyl)silanes, (Diphenylmethyl)silanes | Major products are the stable triphenylmethylsilanes. researchgate.net |

Silylation Reactions and Intramolecular Rearrangements

Silylation is the process of substituting a hydrogen atom with a silyl group, often to protect a functional group like an alcohol or amine. colostate.edugelest.com this compound can act as a silylating agent, where a nucleophile attacks the silicon center, displacing the chloride ion. libretexts.org

Furthermore, α-halomethylsilanes are known to undergo intramolecular rearrangements, particularly under the influence of Lewis acids. lsu.edu The interaction of the Lewis acid with a chlorine atom of the dichloromethyl group can induce a 1,2-migration of a methyl group from the silicon to the adjacent carbon, with concurrent migration of the remaining chlorine to the silicon center. This type of rearrangement provides a pathway to synthetically different organosilicon structures. Studies on related α-halobenzylsilanes have demonstrated that these rearrangements can lead to ring expansion in cyclic systems, driven by the formation of a more stable carbocation intermediate and the subsequent migration of groups to satisfy the electron deficiency. lsu.edu

Interaction with Heteroatom-Containing Compounds (e.g., Amides, Amines, Alcohols)

The reactivity of this compound with heteroatom-containing nucleophiles is primarily dictated by the highly electrophilic silicon center and the labile silicon-chlorine (Si-Cl) bond. The presence of electron-withdrawing chlorine atoms on both the silicon and the adjacent methyl group enhances the susceptibility of the silicon atom to nucleophilic attack.

Interaction with Alcohols: this compound readily reacts with alcohols in a process known as alcoholysis. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the silicon atom. This reaction proceeds via a substitution pathway, likely an SN2-type mechanism at the silicon center, leading to the displacement of the chloride ion and the formation of an alkoxysilane. A proton is subsequently lost from the intermediate, typically facilitated by a base or another alcohol molecule, to yield the final product and hydrogen chloride (HCl). libretexts.org The reaction is generally vigorous and exothermic. acs.org

General Reaction with Alcohols: (Cl2HC)Si(CH3)2Cl + R-OH → (Cl2HC)Si(CH3)2(OR) + HCl

Interaction with Amines: Similar to alcohols, primary and secondary amines act as potent nucleophiles towards the Si-Cl bond. The reaction, known as amination, involves the nitrogen atom of the amine attacking the silicon center, displacing the chloride leaving group. This forms a silylamine. A base, often an excess of the amine reactant itself, is required to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic. researchgate.net Tertiary amines, lacking a proton on the nitrogen to be removed after bonding, typically cannot form stable silylamines through this direct substitution but can act as non-nucleophilic bases to facilitate the reaction.

General Reaction with Primary Amines: (Cl2HC)Si(CH3)2Cl + 2 R-NH2 → (Cl2HC)Si(CH3)2(NHR) + R-NH3+Cl-

Interaction with Amides: Amides are generally weaker nucleophiles than amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Consequently, their reaction with this compound is less facile. However, under forcing conditions or with the use of a strong base to deprotonate the amide first (forming an amidate anion), reaction at the silicon center can occur. The mechanism would be analogous to that with amines, involving nucleophilic attack by the nitrogen atom on the silicon.

The table below summarizes the expected interactions and primary products.

| Nucleophile | Reagent Type | Mechanistic Pathway | Primary Product | Byproduct |

| Alcohol (R-OH) | Oxygen Nucleophile | Nucleophilic Substitution (SN2 at Si) | Alkoxysilane | HCl |

| Amine (R-NH2) | Nitrogen Nucleophile | Nucleophilic Substitution (SN2 at Si) | Silylamine | Amine Hydrochloride |

| Amide (R-CONH2) | Nitrogen Nucleophile | Nucleophilic Substitution (SN2 at Si) | N-Silylamide | HCl |

Formation and Reactivity of Hypervalent Silicon Intermediates

In the course of nucleophilic substitution reactions, the silicon atom in this compound can transiently expand its coordination sphere beyond the typical four bonds. This leads to the formation of hypervalent silicon intermediates, most commonly pentacoordinate species. nih.gov These intermediates are key to understanding the mechanistic details of reactions at the silicon center. semanticscholar.org

Formation: The formation of a hypervalent intermediate is initiated by the coordination of a Lewis base (nucleophile) to the electrophilic silicon atom of the chlorosilane. u-tokyo.ac.jp This process involves the interaction of the nucleophile's lone pair with the empty d-orbitals or σ*-antibonding orbitals of the silicon atom. For this compound, a nucleophile (Nu:) will attack the silicon center, leading to a pentacoordinate intermediate, typically with a trigonal bipyramidal geometry. In this geometry, the most electronegative substituents (like chlorine) and the incoming nucleophile often occupy the axial positions, while the less electronegative alkyl groups reside in the equatorial positions.

Reactivity: Hypervalent silicon intermediates are significantly more reactive than their tetracoordinate precursors. semanticscholar.org The elongated and weakened bonds in the trigonal bipyramidal structure facilitate the departure of the leaving group. The formation of the pentacoordinate species lowers the activation energy for the substitution reaction. The subsequent departure of the chloride ion from an axial position collapses the intermediate back to a stable, tetracoordinate silicon product. The enhanced reactivity of these hypervalent species confirms their role as crucial intermediates rather than just transition states in many nucleophilic substitution reactions at silicon. nih.gov

Illustrative Reaction Pathway via Hypervalent Intermediate: (Cl2HC)Si(CH3)2Cl + Nu: ⇌ [(Cl2HC)Si(CH3)2Cl(Nu)]- → (Cl2HC)Si(CH3)2(Nu) + Cl- (Tetracoordinate)(Pentacoordinate Intermediate)(Tetracoordinate Product)

The stability and reactivity of these intermediates are influenced by several factors, including the nature of the substituents on the silicon atom and the identity of the attacking nucleophile.

Mechanistic Pathways in Polymerization and Oligomerization Reactions

The hydrolysis and subsequent condensation of this compound is a fundamental process for the formation of polysiloxane oligomers and polymers. This multi-step reaction begins with the hydrolysis of the Si-Cl bond, followed by the condensation of the resulting silanol (B1196071) intermediates. acs.orgwikipedia.org

Step 1: Hydrolysis The mechanism is initiated by the nucleophilic attack of water on the silicon atom of the chlorosilane. The Si-Cl bond is highly susceptible to hydrolysis. researchgate.net This reaction rapidly replaces the chlorine atom with a hydroxyl (-OH) group, forming (Dichloromethyl)dimethylsilanol and generating hydrogen chloride as a byproduct. doubtnut.com

(Cl2HC)Si(CH3)2Cl + H2O → (Cl2HC)Si(CH3)2OH + HCl

Given that the starting material is a monochlorosilane in terms of its Si-Cl bond, the primary hydrolysis product is a silanol. If a dichlorosilane like dimethyldichlorosilane were used, the product would be a silanediol. doubtnut.comyoutube.com

Step 2: Condensation The silanol intermediate, (Cl2HC)Si(CH3)2OH, is generally unstable and readily undergoes condensation with another silanol molecule. researchgate.net This process can be catalyzed by the HCl generated during hydrolysis. The condensation reaction involves the elimination of a water molecule from two silanol groups to form a stable silicon-oxygen-silicon (siloxane) bond.

2 (Cl2HC)Si(CH3)2OH → (Cl2HC)(CH3)2Si-O-Si(CH3)2(CHCl2) + H2O

This step-growth polymerization process continues, leading to the formation of linear siloxane oligomers and polymers. The dichloromethyl group remains as a substituent on the silicon atom along the polymer backbone.

| Step | Reaction Type | Reactants | Intermediate/Product | Byproduct |

| 1 | Hydrolysis | This compound, Water | (Dichloromethyl)dimethylsilanol | HCl |

| 2 | Condensation | Two molecules of (Dichloromethyl)dimethylsilanol | Disiloxane | Water |

While less common than initiation by strong acids or bases, chlorosilanes can, under certain conditions, act as initiators for the cationic ring-opening polymerization (CROP) of cyclic monomers like cyclosiloxanes or cyclic ethers. mdpi.commdpi.com The initiation capability of this compound would depend on its ability to generate a reactive cationic species that can attack the monomer.

Proposed Initiation Mechanism: The initiation likely proceeds through the formation of a silylium ion-like species or, more plausibly, through the direct Lewis acidic activation of the cyclic monomer.

Lewis Acid Catalysis: The silicon atom in this compound, being electrophilic, can act as a Lewis acid. It can coordinate to the oxygen atom of a cyclic monomer, such as a cyclosiloxane (e.g., hexamethylcyclotrisiloxane, D3) or a cyclic ether (e.g., tetrahydrofuran, THF). researchgate.netaston.ac.uk This coordination polarizes the C-O (in ethers) or Si-O (in cyclosiloxanes) bond, making the ring more susceptible to nucleophilic attack.

Propagation: A second monomer molecule can then act as the nucleophile, attacking a carbon (or silicon) atom adjacent to the activated oxygen, thus opening the ring and propagating the polymer chain. The propagating center remains a reactive cationic species (an oxonium ion in the case of cyclic ethers). aston.ac.uk

Example with a Cyclic Ether (e.g., THF):

Initiation: The chlorosilane activates the THF ring. (Cl2HC)Si(CH3)2Cl + O(CH2)4 → [(Cl2HC)Si(CH3)2-O(CH2)4]+ Cl-

Propagation: Another THF molecule attacks the activated complex. [(Cl2HC)Si(CH3)2-O(CH2)4]+ + n O(CH2)4 → (Cl2HC)Si(CH3)2-[O(CH2)4]n+1+

Termination: The polymerization can be terminated by reaction with the chloride counter-ion, water, or other nucleophiles present in the system. Chlorosilanes can also be used intentionally as terminating agents in anionic ROP to cap the living polymer chain ends. mdpi.com

The efficiency of this compound as a CROP initiator would be influenced by factors such as the ring strain and basicity of the monomer, solvent polarity, and temperature. aston.ac.uk

Applications of Dichloromethyl Dimethylchlorosilane in Advanced Organic and Materials Synthesis

Role as a Versatile Chemical Intermediate in Complex Molecule Synthesis

(Dichloromethyl)dimethylchlorosilane possesses two reactive sites: the silicon-chlorine bond and the dichloromethyl group. The Si-Cl bond is susceptible to nucleophilic attack, allowing for the introduction of the dimethyl(dichloromethyl)silyl group onto various organic molecules. This functionality can serve as a protecting group or as a handle for further chemical transformations.

A foundational study by Speier in 1951 described the synthesis of this compound through the chlorination of trimethylchlorosilane. This early work laid the groundwork for understanding the reactivity of such compounds. The dichloromethyl group itself can potentially undergo further reactions, such as reduction or conversion to other functional groups, making this compound a potentially versatile intermediate. However, specific and detailed examples of its application in the synthesis of complex molecules are not extensively reported in subsequent literature.

Precursor for Silicone Polymers and Advanced Materials

While dimethyldichlorosilane is a primary building block for silicone polymers, the specific role of this compound in this field is not well-documented. The presence of the dichloromethyl group could theoretically be used to introduce specific functionalities into a polymer chain or to create cross-linking sites, which could lead to materials with unique properties.

Synthesis of Polydimethylsiloxanes (PDMS) and Related Siloxane Systems

The hydrolysis of the Si-Cl bond in this compound would lead to the formation of siloxane bonds, a fundamental reaction in the synthesis of polydimethylsiloxanes (PDMS). The dichloromethyl group would remain as a pendant group on the siloxane backbone. This could be a method for producing functionalized PDMS. However, detailed studies on the polymerization of this compound and the properties of the resulting polymers are not widely available.

Development of Inorganic-Organic Hybrid Composites

Inorganic-organic hybrid materials often utilize organosilanes to bridge the interface between inorganic and organic components. The dual reactivity of this compound makes it a candidate for this application. The chlorosilyl group can react with hydroxyl groups on the surface of inorganic materials, while the dichloromethyl group could potentially interact with or be incorporated into an organic polymer matrix. Despite this potential, specific research demonstrating the use of this compound in the development of such hybrid composites is limited.

Application in Surface Modification and Grafting Technologies

Chlorosilanes are widely used for the surface modification of materials containing hydroxyl groups, such as silica and glass. The reaction forms a stable siloxane bond with the surface. It is plausible that this compound could be used to create surfaces functionalized with dichloromethyl groups. These functionalized surfaces could then be used for further chemical reactions, such as grafting polymers "from" the surface. However, specific research articles detailing this application for this compound are not prominent in the scientific literature.

Contributions to Stereoselective Synthesis and Chirality Transfer Studies

There is no readily available information in the scientific literature to suggest that this compound has been utilized in stereoselective synthesis or chirality transfer studies. The molecule itself is achiral, and its potential applications in this specialized area of organic chemistry have not been explored in published research.

Functionalization of Substrates for Specific Research Endeavors

The inherent reactivity of the chlorosilyl group in this compound suggests its utility in the functionalization of various substrates. By reacting with surface hydroxyls, it can introduce the dimethyl(dichloromethyl)silyl moiety. This functionalization could be employed to alter the surface properties of a substrate, such as its hydrophobicity or reactivity. While this is a general capability of chlorosilanes, specific research endeavors that have utilized this compound for substrate functionalization are not well-documented.

Selective Alkylation and Functional Group Transformations

The reactivity of this compound is characterized by its behavior as an acid halide, readily engaging in nucleophilic substitution reactions which allows for the introduction of various functional groups scbt.com. The silicon-chlorine bond is the primary site for such reactions. For instance, it can react with nucleophiles to form new silicon-carbon, silicon-oxygen, or silicon-nitrogen bonds, effectively transferring the (dichloromethyl)dimethylsilyl moiety onto other molecules.

However, its role as an alkylating agent can be complex, with reaction outcomes highly dependent on the conditions and substrates. A notable example is in Friedel-Crafts type reactions. Research into the cycloalkylation of biphenyl with various (dichloroalkyl)chlorosilanes revealed a unique reactivity for this compound. While longer-chain analogues successfully yielded the expected fluorenyl-substituted chlorosilanes, the reaction with this compound at 120 °C resulted in desilylation of the anticipated product acs.org. Instead of the functionalized silane (B1218182), the reaction yielded fluorene and dimethyldichlorosilane, indicating that while alkylation occurs, the silicon-carbon bond in the product is unstable under the Lewis acid conditions, leading to cleavage acs.org.

This specific outcome underscores the nuanced reactivity of the compound. The dichloromethyl group's influence on the silicon center and the stability of the resulting products are key considerations in its application for targeted synthesis.

Table 1: Reactivity in Friedel-Crafts Cycloalkylation

| Reactant | Catalyst | Temperature | Products | Outcome |

|---|

Regioselective Methylation in Pharmaceutical Intermediate Synthesis

A comprehensive review of scientific literature and chemical databases does not yield specific examples or established methodologies for the use of this compound in the regioselective methylation of pharmaceutical intermediates. This application appears to fall outside the compound's typical reactivity profile, as it is not a direct methylating agent. Synthetic strategies for regioselective methylation in pharmaceutical synthesis commonly employ other classes of reagents.

Emerging Applications in Polymerization Techniques (e.g., Atom Transfer Radical Polymerization, ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weights and low polydispersity. A key component of ATRP is the initiator, which is typically an alkyl halide. The carbon-halogen bond in the initiator is reversibly cleaved by a transition metal catalyst, generating a radical that initiates polymerization.

The structure of this compound, containing reactive C-Cl bonds on the methyl group, makes it a potential candidate for use as an ATRP initiator. While direct, solution-phase initiation using this compound is not widely documented, its dual functionality offers significant potential in materials science, particularly for surface-initiated ATRP (SI-ATRP).

In this emerging application, the chlorosilyl group (Si-Cl) can be used to anchor the molecule onto a substrate surface that possesses hydroxyl groups, such as silica, glass, or metal oxides. This reaction forms a stable, covalent Si-O bond, creating a self-assembled monolayer. The surface becomes decorated with outward-facing dichloromethyl groups, which can then act as initiation sites for ATRP. This allows for the "grafting-from" of polymer chains directly on the surface, producing polymer brushes with a high density and controlled length. Such modified surfaces have applications in areas ranging from biocompatible coatings to advanced sensor technologies.

Novel Applications in Adsorbent and Catalyst Development

The utility of this compound in the development of new adsorbents and catalysts stems primarily from its role as an effective coupling agent and surface modifier scbt.comchemblink.com. The reactive chlorosilyl group allows for the covalent attachment of the molecule to the surfaces of various inorganic materials, fundamentally altering their chemical and physical properties.

In the development of specialized adsorbents, materials like silica gel or porous polymers can be functionalized with this compound. The reaction modifies the surface energy, typically increasing its hydrophobicity due to the presence of the methyl groups scbt.com. This can be exploited to create custom adsorbents for the selective removal of nonpolar organic compounds from aqueous streams.

Similarly, in catalysis, the compound can be used to modify catalyst supports like alumina or zeolites. By creating a functionalized surface, it is possible to control the dispersion of active metal catalysts or to create specific interaction sites that can influence the selectivity of a catalytic reaction. Furthermore, the dichloromethyl group attached to the surface can undergo subsequent chemical transformations, allowing for the attachment of more complex catalytic moieties. A practical example of its surface modification capability has been demonstrated in the field of electronics, where it was used to form a self-assembled nanolayer to modify a cathode buffer layer, showcasing its ability to create well-defined functional surfaces core.ac.uk.

Table 2: Summary of Applications

| Application Area | Role of this compound | Key Functional Groups Involved | Resulting Material/Transformation |

|---|---|---|---|

| Functional Group Transformations | Silylating agent / Alkylating agent | Si-Cl, C-Cl | Introduction of (dichloromethyl)dimethylsilyl group; subject to desilylation under certain conditions scbt.comacs.org |

| Polymerization (ATRP) | Potential surface-initiator | Si-Cl (for attachment), C-Cl (for initiation) | Surface-grafted polymer brushes |

Computational Chemistry and Theoretical Modeling of Dichloromethyl Dimethylchlorosilane

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) have become a standard tool for balancing computational cost and accuracy. mdpi.com The B3LYP hybrid functional is frequently employed for these purposes. researchgate.net

For (Dichloromethyl)dimethylchlorosilane, these calculations can elucidate its electronic structure, providing detailed information about molecular orbitals, charge distribution, and electrostatic potential. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. ekb.eg

Global reactivity descriptors can be calculated from these orbital energies to predict the molecule's behavior in chemical reactions. longdom.org These descriptors offer a quantitative measure of its reactivity profile.

Table 1: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. longdom.org |

By calculating these values, researchers can predict whether this compound will act as an electrophile or nucleophile, and how readily it will participate in chemical reactions. For instance, the presence of multiple electronegative chlorine atoms is expected to result in a significant positive charge on the silicon atom, making it a prime site for nucleophilic attack. DFT calculations can quantify this effect and map the molecular electrostatic potential (MEP) to visualize electron-rich and electron-poor regions. ekb.eg

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govmdpi.com

For a relatively small and flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The simulation can reveal the preferred rotational states (rotamers) around the Si-C bonds and the energy barriers between them. This is crucial for understanding the molecule's average structure and how its shape influences its reactivity.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, or its interaction with solvent molecules, one can investigate:

Condensation and Aggregation: How molecules interact with each other in the liquid phase.

Solvation Effects: The structure of the solvent shell around the molecule and the corresponding solvation energy.

Interaction with Surfaces: How the molecule adsorbs and behaves on the surface of a catalyst or material, which is critical for understanding heterogeneous catalysis. nih.gov

The simulations can reveal non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern the physical properties of the compound. youtube.com

Reaction Pathway Exploration and Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying the intermediates and the transition states that connect them. Computational chemistry is a powerful tool for mapping out the potential energy surface of a reaction, allowing for the exploration of various reaction pathways. researchgate.net

For reactions involving this compound, such as its hydrolysis, substitution, or disproportionation, quantum chemical methods can be used to:

Locate Stationary Points: Optimize the geometries of reactants, products, intermediates, and transition states.

Determine Activation Barriers: Calculate the energy of the transition state relative to the reactants (the activation energy, Ea), which is the primary determinant of the reaction rate.

For example, in studies of the disproportionation of related methylchlorosilanes catalyzed by AlCl₃, DFT calculations have been used to map the entire reaction mechanism. scispace.com These studies identified a two-step process involving a four-membered ring transition state. The activation energies for each step were calculated, revealing the rate-determining step of the reaction. scispace.com A similar approach applied to this compound would provide precise mechanistic details for its reactions.

Table 2: Example of Calculated Activation Energies for a Related Silane (B1218182) Reaction

| Reaction Step | Catalyst Model | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Step 1 (TS1) | AlCl₃/ZSM-5 (3T) | 100.3 | scispace.com |

This data is for the disproportionation reaction producing dimethyldichlorosilane and serves as an example of the type of data generated.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters. By calculating these properties and comparing them with experimental spectra, the molecular structure can be confirmed, and spectral features can be assigned with confidence. mdpi.com

For this compound, the following spectroscopic properties can be calculated:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. These theoretical frequencies, when properly scaled, typically show excellent agreement with experimental data, aiding in the assignment of specific vibrational modes to observed spectral peaks. mdpi.com

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. This allows for the assignment of peaks in the experimental NMR spectrum and can help in distinguishing between different isomers or conformers.

Rotational Constants: For gas-phase studies, the equilibrium geometry obtained from quantum calculations can be used to determine rotational constants, which can be compared with data from microwave spectroscopy. mdpi.com

The excellent agreement often found between predicted and experimental spectroscopic data serves as a powerful validation of the computational model. mdpi.com

Modeling of Catalytic Processes and Mechanistic Intermediates

Many industrial processes involving organosilanes rely on catalysts. Computational modeling is essential for understanding how these catalysts function at a molecular level and for designing more efficient ones. researchgate.net

Modeling the role of a catalyst in a reaction involving this compound would typically involve:

Building a Catalyst Model: The catalyst, whether it is a metal surface or a Lewis acid like AlCl₃, is represented by a computationally feasible model (e.g., a cluster model for a zeolite or a slab model for a metal surface). scispace.comresearchgate.net

Studying Adsorption: The interaction and binding of the reactant molecule to the catalyst's active site are simulated to determine the adsorption energy and geometry.

Mapping the Catalytic Cycle: The entire reaction pathway on the catalyst surface is explored. This includes the transformation of the reactant into products and the regeneration of the catalyst. Calculations reveal how the catalyst lowers the activation energy of the reaction by stabilizing transition states or providing an alternative reaction mechanism. plastice.eu

Studies on Hypervalent Silicon Bonding and Stability

Silicon, being in the third period, has accessible d-orbitals and can expand its coordination sphere beyond the typical four bonds, forming hypervalent species. These species, often with five (trigonal bipyramidal) or six (octahedral) coordinates, are frequently proposed as intermediates or transition states in silicon chemistry. u-tokyo.ac.jpprinceton.edu

The presence of highly electronegative chlorine atoms in this compound makes the silicon center highly Lewis acidic and thus susceptible to coordination by Lewis bases (e.g., solvent molecules, anions). u-tokyo.ac.jp Computational studies are ideal for investigating the stability and bonding of such hypervalent species.

Theoretical modeling can be used to:

Analyze Bonding: Employ methods like Natural Bond Orbital (NBO) analysis to understand the nature of the bonds in pentacoordinate or hexacoordinate silicon species. The bonding in these species is often described by the three-center, four-electron (3c-4e) bond model. princeton.edu

Determine Stability: Calculate the energy of formation of the hypervalent complex to assess its stability relative to the tetracoordinate reactant.

Explore Geometry: Predict the preferred geometry (e.g., trigonal bipyramidal vs. square pyramidal for pentacoordinate silicon) and the positions of different substituents (apical vs. equatorial). Electronegative substituents like chlorine preferentially occupy the apical positions in a trigonal bipyramidal structure. u-tokyo.ac.jp

These studies are crucial for understanding reaction mechanisms where nucleophilic attack at the silicon center leads to the formation of a transient hypervalent intermediate.

Prediction of Structure-Property Relationships for Derivative Design

A key advantage of computational modeling is its ability to predict the properties of molecules that have not yet been synthesized. By systematically modifying the structure of this compound and calculating the resulting properties, one can establish quantitative structure-property relationships (QSPRs).

This process involves:

Creating a Virtual Library: Designing a series of derivatives of this compound in silico by changing substituents. For example, replacing one or more chlorine atoms with other halogens, alkyl groups, or functional groups.

High-Throughput Computation: Calculating key properties for each derivative in the library. These properties could include electronic descriptors (HOMO/LUMO energies, electrophilicity), steric parameters, and predicted stability. ekb.eg

Establishing Correlations: Analyzing the data to find correlations between specific structural features and the desired property. For instance, one could model how changing the substituents affects the Lewis acidity of the silicon center or the stability of the Si-C bonds.

This predictive approach can guide synthetic efforts by identifying the most promising candidate molecules for a specific application, thereby saving significant time and resources in the laboratory.

Environmental Fate and Transport Research of Chlorosilanes, with Relevance to Dichloromethyl Dimethylchlorosilane

Hydrolytic Degradation Pathways and Byproduct Formation

(Dichloromethyl)dimethylchlorosilane, like other chlorosilanes, undergoes rapid and exothermic hydrolysis upon contact with water or moisture in the environment. acs.orgwikipedia.orggoogle.com This reaction is a primary and crucial pathway in its environmental degradation. The silicon-chlorine bonds are readily cleaved, leading to the formation of silanols and hydrochloric acid (HCl). acs.orgresearchgate.net

Hydrolysis: C₃H₇Cl₃Si + 2H₂O → (Cl₂CH)(CH₃)₂Si(OH)₂ + 2HCl

Condensation: n(Cl₂CH)(CH₃)₂Si(OH)₂ → [-(Cl₂CH)(CH₃)₂Si-O-]n + nH₂O

The hydrochloric acid produced during hydrolysis will be neutralized by the natural alkalinity of environmental systems, such as soil and water. The final degradation byproducts are therefore siloxanes and chloride salts. In industrial settings, the hydrolysis of chlorosilanes can sometimes lead to the formation of shock-sensitive gels, particularly with more complex silane (B1218182) molecules.

Phototransformation in Atmospheric and Aquatic Environments

Direct phototransformation of this compound in the atmosphere is unlikely to be a significant degradation pathway due to its rapid hydrolysis with atmospheric moisture. Any molecules that might volatilize would quickly react with water vapor.

The focus of phototransformation research is therefore on the hydrolysis products, such as silanols. For instance, dimethylsilanediol (B41321) (DMSD), a hydrolysis product of dimethyldichlorosilane, is known to be resistant to direct photolysis. However, it can undergo indirect photolysis in surface waters through oxidation by hydroxyl radicals (•OH). nih.gov These highly reactive radicals can be generated in sunlit waters containing substances like nitrate (B79036) ions. nih.gov This process can lead to the further breakdown of silanols into mineralized substances such as silicic acid and carbon dioxide. nih.gov

In the atmosphere, organic aerosols, which could potentially be formed from the condensation of silanol (B1196071) hydrolysis products, are subject to photolysis by ultraviolet (UV) radiation. core.ac.uk The extent of this process depends on the presence of chromophores within the molecules that can absorb UV radiation.

Biodegradation and Bioconcentration Potential in Ecosystems

The parent compound, this compound, is not considered to be subject to biodegradation due to its rapid abiotic hydrolysis. The environmental fate in this regard is determined by the biodegradability of its hydrolysis products.

Studies on analogous compounds have shown that silanols can be biodegraded by certain soil microorganisms. For example, dimethylsilanediol has been shown to be biodegraded by microorganisms such as Fusarium oxysporum Schlechtendahl and Arthrobacter species. The ultimate biodegradation products are silica, water, and carbon dioxide.

The potential for bioconcentration of this compound is considered to be low. Its rapid hydrolysis prevents its accumulation in organisms. The hydrolysis products, primarily silanols and siloxanes, also exhibit low bioaccumulation potential. Estimated bioconcentration factor (BCF) values for related chlorosilanes and their silanol hydrolysis products are low, suggesting they are unlikely to accumulate in the food chain.

Adsorption and Desorption Behavior in Soil and Sediment Matrices

The adsorption and desorption behavior of this compound in soils and sediments is largely influenced by its rapid hydrolysis. The parent compound is unlikely to persist long enough for significant sorption processes to occur. Therefore, the focus is on the interaction of its hydrolysis products with soil and sediment particles.

The sorption of the resulting silanols and polysiloxanes is influenced by the properties of the soil or sediment, particularly the organic carbon content. nih.govmdpi.com Compounds with higher organic carbon content generally exhibit greater adsorption of organic chemicals. mdpi.com Studies on volatile methylsiloxanes (VMS), which are structurally related to the hydrolysis products, have shown that their sorption to soil is rapid, reaching equilibrium within 24 hours. nih.gov Desorption is also rapid, with equilibrium being re-established within an hour. nih.gov The sorption behavior of these compounds is primarily a partitioning process into the soil organic matter. nih.govresearchgate.net

The Freundlich isotherm model is often used to describe the adsorption of organic compounds in soil, indicating a physical adsorption process onto a heterogeneous surface. nih.gov

Modeling and Prediction of Environmental Distribution and Persistence

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment by integrating information on their properties, emissions, and the characteristics of different environmental compartments (air, water, soil, sediment). up.ptresearchgate.netrsc.org

For chlorosilanes, their high reactivity with water is a critical parameter in any environmental fate model. Due to this rapid hydrolysis, the parent compounds are not expected to be found in the environment. Modeling efforts, therefore, concentrate on the fate of the hydrolysis products, such as silanols and siloxanes.

Fugacity-based models have been used to estimate the environmental distribution of the hydrolysis products of other alkyl chlorosilanes. These models predict the partitioning of substances between air, water, soil, and sediment based on their physicochemical properties. For silanol hydrolysis products, these models generally predict that they will predominantly partition to soil and water, with a smaller fraction in the air and sediment.

Comparative Studies with Other Organochlorosilanes in Environmental Systems

While direct comparative environmental fate studies involving this compound are limited, comparisons can be drawn based on the behavior of other organochlorosilanes. The rate of hydrolysis is a key factor influencing their initial environmental fate. The number and type of organic substituents on the silicon atom can affect the hydrolysis rate. mdpi.comnih.gov For instance, increasing the steric bulk of the alkyl groups can slow down the hydrolysis reaction. mdpi.com

The nature of the hydrolysis products and their subsequent environmental behavior will also vary. For example, the hydrolysis of dichlorodimethylsilane (B41323) leads to the formation of linear and cyclic polydimethylsiloxanes. wikipedia.org In contrast, the hydrolysis of a trichlorosilane (B8805176) can lead to cross-linked silicone resins.

The ecotoxicity of different organochlorosilanes is also a point of comparison. The acute toxicity is often related to the amount of hydrochloric acid produced upon hydrolysis. Therefore, compounds that release more HCl on a molar basis may exhibit higher acute aquatic toxicity in poorly buffered systems.

Safety and Handling Protocols in Academic and Industrial Research Settings for Dichloromethyl Dimethylchlorosilane

Laboratory Safety Practices for Corrosive and Flammable Reagents

Handling (Dichloromethyl)dimethylchlorosilane necessitates a combination of practices designed to manage its corrosive and flammable properties. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood. chemicalbook.comechemi.com To prevent ignition of the flammable liquid and its vapors, all potential ignition sources such as heat, sparks, and open flames must be rigorously excluded from the handling area. gelest.comthermofisher.com Equipment used during transfer and handling, including containers and receiving equipment, must be properly grounded and bonded to prevent the buildup of static electricity. gelest.comechemi.com Only non-sparking tools should be used. gelest.comchemicalbook.com

Direct contact with the substance must be avoided due to its severe corrosive effects on skin and eyes. chemicalbook.comechemi.com Ingestion and inhalation of vapors are also harmful, as the compound can cause severe burns and respiratory irritation. gelest.comscbt.com It reacts violently with water, liberating toxic gases such as hydrogen chloride. thermofisher.comscbt.comfishersci.com Therefore, contact with moisture, including humid air, must be prevented during handling and storage. thermofisher.comfishersci.com General hygiene measures, such as washing hands thoroughly after handling and before eating, drinking, or smoking, are essential. gelest.com Contaminated clothing should be removed immediately and washed before reuse. gelest.comfishersci.com

Personal Protective Equipment (PPE) Requirements and Selection in Research

Comprehensive personal protective equipment is mandatory when working with this compound to create a barrier against its hazardous properties. The selection of appropriate PPE is a critical step in mitigating exposure risks.

Hand Protection : Chemical-impermeable gloves are required. chemicalbook.com Neoprene or nitrile rubber gloves are specifically recommended. gelest.com Gloves must be inspected for any signs of degradation or perforation before use. thermofisher.comechemi.com

Eye and Face Protection : To protect against splashes and corrosive vapors, chemical goggles or a face shield must be worn. gelest.com Standard safety glasses are insufficient. It is also advised that contact lenses should not be worn when handling this chemical. gelest.com

Respiratory Protection : If work cannot be conducted within a properly functioning chemical fume hood or if exposure limits are likely to be exceeded, respiratory protection is necessary. echemi.com A full-face respirator should be used in such situations. echemi.comnoaa.gov

The following table summarizes the recommended PPE for handling this compound.

| Body Part | Required PPE | Specifications |

| Hands | Chemical-impermeable gloves | Neoprene or Nitrile Rubber recommended. gelest.com Must be inspected prior to use. echemi.com |

| Eyes/Face | Chemical Goggles or Face Shield | Must be worn at all times. gelest.com Contact lenses should not be worn. gelest.com |

| Body | Protective Clothing | Lab coat, apron, or coveralls. gelest.com Fire/flame resistant clothing for high-risk tasks. echemi.com |

| Respiratory | Respirator | Required when ventilation is inadequate or exposure limits may be exceeded. echemi.com |

Ventilation and Containment Strategies in Chemical Laboratories